molecular formula C8H18Cl2N2 B1449465 1-Piperidin-4-yl-cyclopropylamine dihydrochloride CAS No. 1965309-38-9

1-Piperidin-4-yl-cyclopropylamine dihydrochloride

Cat. No. B1449465
M. Wt: 213.15 g/mol
InChI Key: RXGOXRFVFJNXLU-UHFFFAOYSA-N
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Description

1-Piperidin-4-yl-cyclopropylamine dihydrochloride is a chemical compound with the CAS Number: 1965309-38-9 . It has a molecular weight of 213.15 and its IUPAC name is 1-(piperidin-4-yl)cyclopropan-1-amine dihydrochloride . The compound is an off-white solid .


Molecular Structure Analysis

The molecular formula of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride is C8H18Cl2N2 . The InChI code for this compound is 1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H .


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 213.15 and a molecular formula of C8H18Cl2N2 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 1-Piperidin-4-yl-cyclopropylamine dihydrochloride have been a focus in chemical research, aiming at understanding their potential applications in various fields, including medicinal chemistry. A study by Thimmegowda et al. (2009) synthesized a novel bioactive heterocycle, indicating the interest in developing new compounds with potential biological importance. This research provides insights into the structural characterization of similar compounds, highlighting their relevance in the synthesis of biologically active molecules (Thimmegowda et al., 2009).

Chemical Activation and Reaction Studies

Nikolov and Yaylayan (2010) explored the chemical activation of piperidine by formaldehyde, forming lysine-specific Maillard reaction products. This study delves into the reactivity of piperidine and its interaction with glucose/lysine model systems, which is crucial for understanding the chemical properties and reactions involving compounds like 1-Piperidin-4-yl-cyclopropylamine dihydrochloride. Such research sheds light on the potential chemical pathways and interactions these compounds can participate in, offering a foundation for further exploration in food chemistry and related applications (Nikolov & Yaylayan, 2010).

Development of Novel Compounds with Biological Activity

Research by Nam, Choi, and Choi (2011) on the synthesis and antifungal activity of derivatives against pathogens indicates the potential of compounds derived from 1-Piperidin-4-yl-cyclopropylamine dihydrochloride in addressing agricultural issues, such as plant diseases. This study emphasizes the structure-activity relationship and the impact of chemical modifications on biological activity, contributing to the development of new antifungal agents (Nam, Choi, & Choi, 2011).

properties

IUPAC Name

1-piperidin-4-ylcyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGOXRFVFJNXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-4-yl-cyclopropylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Piperidin-4-yl-cyclopropylamine dihydrochloride
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1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 3
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 4
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 5
1-Piperidin-4-yl-cyclopropylamine dihydrochloride
Reactant of Route 6
1-Piperidin-4-yl-cyclopropylamine dihydrochloride

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